molecular formula C12H10N2O3S2 B3894616 2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid CAS No. 5860-92-4

2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B3894616
CAS No.: 5860-92-4
M. Wt: 294.4 g/mol
InChI Key: KDYSKVJPLKZMGI-UITAMQMPSA-N
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Description

2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound featuring a thiazolidine ring, a pyridine moiety, and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of pyridine-3-carbaldehyde with thiosemicarbazide to form a Schiff base, followed by cyclization with α-halo acids under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiazolidines or pyridines.

Scientific Research Applications

2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . Additionally, it can form coordination complexes with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is unique due to its specific combination of a thiazolidine ring, a pyridine moiety, and a propanoic acid group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S2/c1-7(11(16)17)14-10(15)9(19-12(14)18)5-8-3-2-4-13-6-8/h2-7H,1H3,(H,16,17)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYSKVJPLKZMGI-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CN=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=CN=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416672
Record name AC1NSO8S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5860-92-4
Record name AC1NSO8S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

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